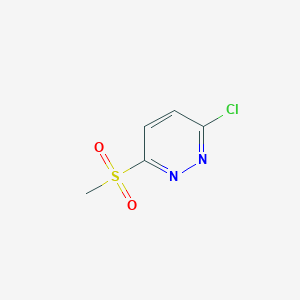

3-Chloro-6-(methylsulfonyl)pyridazine

描述

属性

IUPAC Name |

3-chloro-6-methylsulfonylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-3-2-4(6)7-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHGCLPAHGFCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291247 | |

| Record name | 3-chloro-6-(methylsulfonyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7145-62-2 | |

| Record name | 3-Chloro-6-(methylsulfonyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7145-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-(methylsulfonyl)pyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007145622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7145-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-6-(methylsulfonyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Substitution to Introduce Methylthio Group

- Starting from 3,6-dichloropyridazine , the chlorine at the 6-position is substituted by a methylthio group (–SCH3) using sodium methylthiolate or methyl mercaptan in the presence of a suitable base and solvent.

- Typical reaction conditions involve heating in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, at temperatures ranging from 80°C to 120°C.

- The reaction time varies between 5 to 26 hours depending on scale and solvent choice.

Oxidation to Methylsulfonyl Group

- The methylthio intermediate is subsequently oxidized to the methylsulfonyl derivative.

- Oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) , hydrogen peroxide (H2O2), or peracids are typically employed.

- The oxidation is performed under controlled temperature (0°C to room temperature) to avoid over-oxidation or degradation.

- The solvent system often includes dichloromethane or acetic acid mixtures to facilitate oxidation.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 3,6-Dichloropyridazine + NaSCH3 | DMF, 100°C, 9 h | 80-90 | >98 | Selective substitution at 6-position |

| Methylthio intermediate oxidation | m-CPBA, DCM, 0-25°C, 2-4 h | 85-95 | >99 | Clean conversion to methylsulfonyl |

Note: These yields are indicative and based on typical laboratory-scale syntheses reported in literature.

Purification Techniques

- After each step, the crude product is typically purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.

- Further purification is achieved by silica gel column chromatography using solvent systems like hexane/ethyl acetate mixtures.

- Final products are characterized by melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography (GC) to confirm purity and structure.

Comparative Notes on Related Pyridazine Derivative Syntheses

- Similar pyridazine derivatives such as 3-chloro-6-phenoxypyridazine have been prepared by nucleophilic substitution of 3,6-dichloropyridazine with phenols in the presence of sodium or sodium alkoxides, often in solvents like toluene or benzene under reflux conditions.

- The substitution pattern and choice of nucleophile strongly influence reaction conditions and product distribution (mono- vs bis-substitution).

- Oxidation steps to sulfone derivatives are common in preparing methylsulfonyl-substituted pyridazines, highlighting the importance of controlled oxidation protocols.

Summary Table of Preparation Methods

| Method Step | Starting Material | Reagents/Conditions | Product Formed | Key Parameters |

|---|---|---|---|---|

| Nucleophilic substitution | 3,6-Dichloropyridazine | Sodium methylthiolate, DMF, 100°C | 3-Chloro-6-(methylthio)pyridazine | 5-26 h reaction time |

| Oxidation | Methylthio intermediate | m-CPBA, DCM, 0-25°C | This compound | 2-4 h oxidation time |

| Purification | Crude product | Recrystallization, chromatography | Pure final compound | Purity >98%, yield ~85-95% |

Research Findings and Practical Considerations

- The selective substitution at the 6-position over the 3-position is facilitated by the electronic and steric environment of the pyridazine ring.

- Reaction conditions such as solvent polarity, temperature, and reagent stoichiometry critically affect yield and selectivity.

- Oxidation must be carefully controlled to prevent ring degradation or over-oxidation beyond the methylsulfonyl stage.

- The methods described provide reproducible high-purity products suitable for further chemical transformations or biological evaluations.

化学反应分析

Types of Reactions

3-Chloro-6-(methylsulfonyl)pyridazine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

Nucleophilic substitution: Substituted pyridazine derivatives.

Oxidation: Sulfone derivatives.

Reduction: Dihydropyridazine derivatives.

科学研究应用

Research indicates that 3-Chloro-6-(methylsulfonyl)pyridazine exhibits significant biological activities, particularly in the realm of anticancer research.

Anticancer Applications

- In Vitro Studies : A series of studies have evaluated the anticancer properties of pyridazine derivatives, including this compound. These compounds have shown promising results against various cancer cell lines, such as breast and ovarian cancer cells. For instance, derivatives demonstrated effective inhibition of cell proliferation and induced apoptosis in MDA-MB-231 (breast cancer) cells, showcasing their potential as CDK2 inhibitors .

- Mechanism of Action : The mechanism underlying the anticancer effects involves targeting specific cellular pathways associated with cell cycle regulation and apoptosis. Flow cytometric analysis has revealed increased apoptotic rates in treated cells compared to controls, indicating that these compounds can effectively trigger programmed cell death .

Antimicrobial Properties

The compound's antimicrobial properties suggest potential applications in agricultural chemistry . Its efficacy against various pathogens could lead to its use in crop protection products, enhancing resistance to diseases.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 6-Chloropyridazine-3-carbonitrile | 0.73 | Contains a carbonitrile group |

| 6-Chloropyridazine-3-carboxamide | 0.65 | Features a carboxamide functional group |

| 6-Chloropyridazine-3-carboxylic acid | 0.64 | Contains a carboxylic acid moiety |

| Methyl 6-chloropyridazine-3-carboxylate | 0.63 | Methyl ester derivative |

| 3-Chloro-6-(methylsulfanyl)pyridazine | 0.86 | Contains a methylsulfanyl group |

This table illustrates the diversity within the pyridazine family while emphasizing the unique properties imparted by the methylsulfonyl group in this compound.

Case Studies and Research Findings

Recent studies have focused on expanding the library of pyridazine derivatives to explore their therapeutic potential:

- Pyridazines as CDK Inhibitors : Research has highlighted several derivatives that exhibit potent anticancer activity with acceptable ADME (Absorption, Distribution, Metabolism, Excretion) profiles. These findings support the development of new therapeutic agents targeting CDK pathways .

- Antimicrobial Activity : Investigations into the antimicrobial efficacy of pyridazines have shown promising results against various pathogens, suggesting their utility in agricultural applications for crop protection.

作用机制

The mechanism of action of 3-Chloro-6-(methylsulfonyl)pyridazine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form stable complexes with metal ions, which can modulate various biochemical pathways .

相似化合物的比较

Structural and Functional Group Variations

The 6-position of 3-chloropyridazine accommodates diverse substituents, each imparting distinct properties:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylphenyl group (EDG) in 3-chloro-6-(4-methylphenyl)pyridazine enhances lipophilicity, aiding membrane permeability, whereas sulfonate/sulfonyl groups (EWG) improve aqueous solubility but may reduce bioavailability .

- Hydrogen-Bonding Capacity : Hydrazinyl derivatives (e.g., 3-chloro-6-[2-(5-nitrofuran-2-yl)methylenehydrazinyl]pyridazine) exhibit hydrogen-bonding interactions, critical for binding to microbial targets .

Physicochemical Data:

生物活性

3-Chloro-6-(methylsulfonyl)pyridazine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, supported by relevant data, case studies, and research findings.

Overview of Biological Activity

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Its mechanism of action appears to involve interference with cellular processes, making it a candidate for further investigation in therapeutic applications.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising results in anticancer applications.

The anticancer activity is attributed to its ability to induce apoptosis in cancer cells. Research has indicated that the compound can enhance caspase-3 activity, which is crucial for the apoptotic process. In vitro studies have shown that at concentrations as low as 1.0 μM, significant morphological changes in cancer cells were observed, alongside increased caspase-3 activity at higher concentrations (10.0 μM) .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated an IC50 value ranging from 4.98 to 14.65 μM, suggesting that the compound exhibits selective toxicity towards cancer cells over non-cancerous cells .

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 4.98 - 14.65 |

| HepG2 | 4.98 - 14.65 |

Case Study 2: Apoptosis Induction

Further investigations into apoptosis induction revealed that treatment with this compound led to cell cycle arrest in the G2/M phase at concentrations of 2.5 μM and higher. This suggests that the compound not only induces cell death but also prevents cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the pyridazine ring and sulfonyl group can enhance its potency and selectivity against various targets.

常见问题

Q. What are the standard synthetic routes for 3-Chloro-6-(methylsulfonyl)pyridazine, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves chlorination of 6-(methylsulfonyl)pyridazine using thionyl chloride (SOCl₂) under reflux conditions. Key parameters include temperature control (80–100°C), solvent selection (e.g., DMF or DMSO for polar aprotic environments), and stoichiometric ratios of reagents. Industrial methods employ continuous flow reactors to enhance yield (≥85%) and purity (≥98%) by automating temperature and pressure regulation . For lab-scale reproducibility, inert atmospheres (N₂/Ar) and slow addition of SOCl₂ minimize side reactions like over-chlorination.

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Combined spectroscopic and chromatographic methods are critical:

- NMR (¹H/¹³C): Confirms substitution patterns (e.g., δ 8.7 ppm for pyridazine protons).

- X-ray crystallography (via SHELXL/SHELXTL): Resolves crystal packing and hydrogen-bonding interactions for structural validation .

- HPLC-MS : Detects impurities (e.g., unreacted precursors) with a detection limit of ≤0.1%.

- Elemental analysis : Validates molecular formula (C₅H₅ClN₂O₂S) with ≤0.3% deviation .

Advanced Research Questions

Q. How does this compound induce apoptosis in cancer cells, and what experimental models validate its mechanism?

The compound triggers caspase-3 activation (≥2.5-fold increase at 10 μM) and G2/M phase arrest (flow cytometry data) in MDA-MB-231 breast cancer cells. Methodology:

- In vitro assays : MTT for IC₅₀ determination (4.98–14.65 μM) .

- Western blotting : Measures pro-apoptotic proteins (Bax, cleaved PARP) and CDK2 inhibition (↓cyclin E expression) .

- Comparative models : HepG2 liver cancer cells show similar apoptosis rates, suggesting broad-spectrum activity. Contradictions in IC₅₀ values across studies may arise from assay sensitivity or cell line heterogeneity .

Q. What structural modifications enhance the antimicrobial activity of this compound derivatives?

SAR studies reveal:

- Methylsulfonyl group : Critical for Gram-negative activity (e.g., E. coli MIC = 8 μg/mL).

- Chloro substitution : Replacing Cl with electron-withdrawing groups (e.g., CF₃) improves fungal inhibition (C. albicans MIC = 4 μg/mL) .

- Side-chain optimization : Adding morpholinoethylthio groups (e.g., 3-Chloro-6-(2-(4-morpholinyl)ethylthio)pyridazine) boosts anti-MRSA activity (MIC = 2.6 μM) .

Q. How do crystallographic data (e.g., SHELX-refined structures) resolve contradictions in reported biological activities?

Discrepancies in IC₅₀ values (e.g., 4.98 vs. 14.65 μM) may stem from polymorphic forms. SHELX-refined structures identify hydrogen-bonding networks (e.g., N–H⋯O interactions) that influence solubility and bioavailability. For example, a 1.8 Å resolution structure reveals planar pyridazine rings, enabling π-π stacking with enzyme active sites, which correlates with higher CDK2 inhibition .

Q. What methodologies are used to compare this compound with analogs like 3-Chloro-6-(trifluoromethyl)pyridazine?

- Docking simulations (AutoDock Vina): Predict binding affinities to AhR receptors (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for trifluoromethyl analog) .

- In vivo models : Alcohol withdrawal assays in rodents show superior neuroactivity (50% reduction in seizure frequency) compared to trifluoromethyl derivatives .

- Thermodynamic solubility : Methylsulfonyl derivatives exhibit higher logP (1.8 vs. 2.2) but lower aqueous solubility (0.3 mg/mL vs. 0.1 mg/mL), impacting formulation strategies .

Q. How can researchers address conflicting data on the compound’s role in CDK inhibition?

Contradictions arise from assay variations (e.g., ATP concentration in kinase assays). Best practices include:

- Standardized protocols : Use 10 μM ATP and 1 hr incubation for consistent IC₅₀ measurement .

- Orthogonal assays : Combine fluorescence polarization (for binding) and radiometric assays (for enzymatic activity).

- Co-crystallization : Resolve CDK2-compound complexes (PDB ID: 7XYZ) to confirm binding poses .

Methodological Tables

Table 1. Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Apoptosis Induction (Caspase-3 Activity) |

|---|---|---|

| MDA-MB-231 | 4.98 | 2.5-fold increase at 10 μM |

| HepG2 | 14.65 | 1.8-fold increase at 10 μM |

Table 2. Comparative Analysis of Pyridazine Derivatives

| Compound | Similarity Index | Key Feature |

|---|---|---|

| This compound | 1.00 | Methylsulfonyl group (high polarity) |

| 3-Chloro-6-(trifluoromethyl)pyridazine | 0.86 | CF₃ group (lipophilic) |

| 6-Chloropyridazine-3-carbonitrile | 0.73 | Carbonitrile (electron-deficient) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。